2-(Butylamino)-6-fluorobenzonitrile
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Overview
Description
2-(Butylamino)-6-fluorobenzonitrile is an organic compound that features a butylamino group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-6-fluorobenzonitrile typically involves the introduction of the butylamino group and the fluorine atom onto the benzonitrile core. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorobenzonitrile, reacts with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The butylamino group can be oxidized to form corresponding amine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to enhance nucleophilicity.
Major Products
Oxidation: Formation of butylamino oxides.
Reduction: Formation of butylamino-6-fluorobenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(Butylamino)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-6-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, while the butylamino group can affect its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile
Uniqueness
2-(Butylamino)-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a butylamino group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C11H13FN2 |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(butylamino)-6-fluorobenzonitrile |
InChI |
InChI=1S/C11H13FN2/c1-2-3-7-14-11-6-4-5-10(12)9(11)8-13/h4-6,14H,2-3,7H2,1H3 |
InChI Key |
XYDFAGOLUKPMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
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